molecular formula C23H21F4N5O2S B4613013 (2Z)-N-(1,3-benzothiazol-2-yl)-3-[4-(4-fluorophenyl)piperazin-1-yl]-2-(trifluoroacetyl)but-2-enehydrazide

(2Z)-N-(1,3-benzothiazol-2-yl)-3-[4-(4-fluorophenyl)piperazin-1-yl]-2-(trifluoroacetyl)but-2-enehydrazide

Cat. No.: B4613013
M. Wt: 507.5 g/mol
InChI Key: DRLZUIFRJBOPFA-RGEXLXHISA-N
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Description

(2Z)-N-(1,3-benzothiazol-2-yl)-3-[4-(4-fluorophenyl)piperazin-1-yl]-2-(trifluoroacetyl)but-2-enehydrazide is a complex organic compound that features a benzothiazole ring, a fluorophenyl group, and a piperazine moiety

Scientific Research Applications

Chemistry

In chemistry, (2Z)-N-(1,3-benzothiazol-2-yl)-3-[4-(4-fluorophenyl)piperazin-1-yl]-2-(trifluoroacetyl)but-2-enehydrazide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, this compound is studied for its potential as a pharmacological agent. Its various functional groups allow it to interact with different biological targets, making it a candidate for drug development.

Medicine

In medicine, the compound is being investigated for its potential therapeutic effects. Its ability to interact with specific molecular targets makes it a promising candidate for the treatment of various diseases.

Industry

In industry, this compound is used in the development of new materials with unique properties. Its structure allows for the creation of polymers and other materials with specific characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-N-(1,3-benzothiazol-2-yl)-3-[4-(4-fluorophenyl)piperazin-1-yl]-2-(trifluoroacetyl)but-2-enehydrazide typically involves multiple steps:

    Formation of the Benzothiazole Ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Introduction of the Piperazine Moiety: The piperazine ring can be introduced via nucleophilic substitution reactions.

    Attachment of the Fluorophenyl Group: This step often involves the use of fluorobenzene derivatives in a coupling reaction.

    Formation of the Hydrazide Linkage: This is typically achieved through the reaction of a hydrazine derivative with an acyl chloride or ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis could be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiazole ring.

    Reduction: Reduction reactions can occur at the hydrazide linkage.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophilic aromatic substitution reactions typically require a Lewis acid catalyst, such as aluminum chloride.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzothiazole ring can yield sulfoxides or sulfones, while reduction of the hydrazide linkage can produce amines.

Mechanism of Action

The mechanism of action of (2Z)-N-(1,3-benzothiazol-2-yl)-3-[4-(4-fluorophenyl)piperazin-1-yl]-2-(trifluoroacetyl)but-2-enehydrazide involves its interaction with specific molecular targets. The benzothiazole ring can interact with enzymes and receptors, while the fluorophenyl group can enhance binding affinity. The piperazine moiety can modulate the compound’s pharmacokinetic properties, such as its solubility and stability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (2Z)-N-(1,3-benzothiazol-2-yl)-3-[4-(4-fluorophenyl)piperazin-1-yl]-2-(trifluoroacetyl)but-2-enehydrazide apart is its combination of a benzothiazole ring, a fluorophenyl group, and a piperazine moiety. This unique structure allows it to interact with a wide range of molecular targets, making it a versatile compound for various applications.

Properties

IUPAC Name

(Z)-N-(1,3-benzothiazol-2-yl)-3-[4-(4-fluorophenyl)piperazin-1-yl]-2-(2,2,2-trifluoroacetyl)but-2-enehydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21F4N5O2S/c1-14(30-10-12-31(13-11-30)16-8-6-15(24)7-9-16)19(20(33)23(25,26)27)21(34)32(28)22-29-17-4-2-3-5-18(17)35-22/h2-9H,10-13,28H2,1H3/b19-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRLZUIFRJBOPFA-RGEXLXHISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C(C(=O)C(F)(F)F)C(=O)N(C1=NC2=CC=CC=C2S1)N)N3CCN(CC3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C(\C(=O)C(F)(F)F)/C(=O)N(C1=NC2=CC=CC=C2S1)N)/N3CCN(CC3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21F4N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2Z)-N-(1,3-benzothiazol-2-yl)-3-[4-(4-fluorophenyl)piperazin-1-yl]-2-(trifluoroacetyl)but-2-enehydrazide
Reactant of Route 2
(2Z)-N-(1,3-benzothiazol-2-yl)-3-[4-(4-fluorophenyl)piperazin-1-yl]-2-(trifluoroacetyl)but-2-enehydrazide
Reactant of Route 3
Reactant of Route 3
(2Z)-N-(1,3-benzothiazol-2-yl)-3-[4-(4-fluorophenyl)piperazin-1-yl]-2-(trifluoroacetyl)but-2-enehydrazide
Reactant of Route 4
(2Z)-N-(1,3-benzothiazol-2-yl)-3-[4-(4-fluorophenyl)piperazin-1-yl]-2-(trifluoroacetyl)but-2-enehydrazide
Reactant of Route 5
Reactant of Route 5
(2Z)-N-(1,3-benzothiazol-2-yl)-3-[4-(4-fluorophenyl)piperazin-1-yl]-2-(trifluoroacetyl)but-2-enehydrazide
Reactant of Route 6
(2Z)-N-(1,3-benzothiazol-2-yl)-3-[4-(4-fluorophenyl)piperazin-1-yl]-2-(trifluoroacetyl)but-2-enehydrazide

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